molecular formula C12H10ClNO B6414555 6-(2-Chloro-4-methylphenyl)pyridin-3-ol CAS No. 1261938-15-1

6-(2-Chloro-4-methylphenyl)pyridin-3-ol

Cat. No.: B6414555
CAS No.: 1261938-15-1
M. Wt: 219.66 g/mol
InChI Key: VARXQQDBIRGILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Chloro-4-methylphenyl)pyridin-3-ol is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a chloro and methyl group attached to a phenyl ring, which is further connected to a pyridin-3-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloro-4-methylphenyl)pyridin-3-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method utilizes palladium-catalyzed coupling of 2-chloro-4-methylphenylboronic acid with 3-hydroxypyridine . The reaction typically requires a base such as potassium carbonate and a solvent like toluene, under inert atmosphere conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar coupling techniques. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent production rates and quality control.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloro-4-methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom, forming a methylphenyl derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of 6-(2-Chloro-4-methylphenyl)pyridin-3-one.

    Reduction: Formation of 6-(2-Methylphenyl)pyridin-3-ol.

    Substitution: Formation of 6-(2-Amino-4-methylphenyl)pyridin-3-ol or 6-(2-Thio-4-methylphenyl)pyridin-3-ol.

Scientific Research Applications

6-(2-Chloro-4-methylphenyl)pyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Chloro-4-methylphenyl)pyridin-3-ol depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The chloro and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Chloro-4-fluorophenyl)pyridin-3-ol
  • 6-(2-Chloro-4-methoxyphenyl)pyridin-3-ol
  • 6-(2-Chloro-4-nitrophenyl)pyridin-3-ol

Uniqueness

6-(2-Chloro-4-methylphenyl)pyridin-3-ol is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

6-(2-chloro-4-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-8-2-4-10(11(13)6-8)12-5-3-9(15)7-14-12/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARXQQDBIRGILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692581
Record name 6-(2-Chloro-4-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-15-1
Record name 6-(2-Chloro-4-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.